Cas no 2138260-38-3 (N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide)

N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide structure
2138260-38-3 structure
Product Name:N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide
CAS No:2138260-38-3
MF:C12H22N2O3S
MW:274.379682064056
CID:6104555
PubChem ID:165452325
Update Time:2025-07-16

N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2138260-38-3
    • EN300-738326
    • N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide
    • Inchi: 1S/C12H22N2O3S/c1-9(2)11(15)14-8-12-4-3-5-18(16,17)10(12)6-13-7-12/h9-10,13H,3-8H2,1-2H3,(H,14,15)
    • InChI Key: PRFLXBAXWXCDNK-UHFFFAOYSA-N
    • SMILES: S1(CCCC2(CNC(C(C)C)=O)CNCC12)(=O)=O

Computed Properties

  • Exact Mass: 274.13511374g/mol
  • Monoisotopic Mass: 274.13511374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 83.6Ų

N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738326-1.0g
N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide
2138260-38-3
1g
$0.0 2023-06-07

Additional information on N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide

N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide and Its Significance in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide, with the CAS number 2138260-38-3, has garnered significant attention due to its unique structural properties and potential biological activities. This compound belongs to a class of heterocyclic molecules that exhibit promising characteristics for further exploration in drug discovery.

The molecular structure of N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide is characterized by a complex thienopyrrolidinone scaffold, which is a derivative of thiopyran. This scaffold is known for its ability to interact with various biological targets, making it a valuable candidate for medicinal chemistry research. The presence of a dioxo group and a methyl-substituted amide moiety further enhances its potential as a pharmacophore.

In recent years, there has been a growing interest in exploring the therapeutic potential of thienopyrrolidinone derivatives. These compounds have shown promise in various preclinical studies due to their ability to modulate multiple biological pathways. For instance, studies have indicated that derivatives of thiopyran can exhibit anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of functional groups in N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide suggests that it may possess similar bioactivities.

One of the most compelling aspects of this compound is its potential to interact with enzymes and receptors involved in critical cellular processes. The dioxo group and the amide moiety are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with biological targets. This capability makes N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide a promising candidate for further development as a lead compound in drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. Molecular docking studies have shown that N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide can bind effectively to several protein targets associated with diseases such as cancer and inflammation. These computational findings provide a strong rationale for conducting further experimental investigations.

The synthesis of N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide presents both challenges and opportunities. The complex heterocyclic core requires careful synthetic planning to ensure high yield and purity. However, recent innovations in synthetic methodologies have made it possible to construct such intricate structures more efficiently. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in this regard.

In conclusion, N-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-2-methylpropanamide represents a significant advancement in the field of chemical biology. Its unique structural features and potential biological activities make it a valuable candidate for further research and development. As our understanding of its properties grows, so too does the potential for discovering new therapeutic agents based on this compound.

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